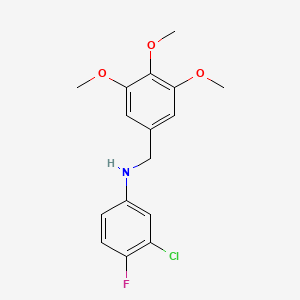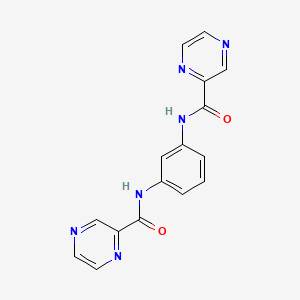![molecular formula C16H13ClN2O2 B5876433 2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
2-[(2-chloro-3-phenylacryloyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chloro-3-phenylacryloyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been found to exhibit promising biological activity. In
作用机制
The mechanism of action of 2-[(2-chloro-3-phenylacryloyl)amino]benzamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, it has been reported to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(2-chloro-3-phenylacryloyl)amino]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Moreover, it has been reported to decrease the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and degradation. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
2-[(2-chloro-3-phenylacryloyl)amino]benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a simple synthetic method. Moreover, it has been found to exhibit promising biological activity in various scientific research studies. However, this compound has some limitations for lab experiments. For instance, its low yield during synthesis may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
未来方向
There are several future directions for the research on 2-[(2-chloro-3-phenylacryloyl)amino]benzamide. Firstly, further optimization of the synthetic method is required to improve the yield of this compound. Secondly, more studies are needed to elucidate the mechanism of action of this compound. Thirdly, the potential therapeutic effect of this compound on various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes needs to be further investigated. Moreover, the in vivo efficacy and safety of this compound need to be evaluated in preclinical studies. Finally, the development of novel derivatives of 2-[(2-chloro-3-phenylacryloyl)amino]benzamide with improved biological activity and pharmacokinetic properties is a promising future direction for research.
Conclusion:
In conclusion, 2-[(2-chloro-3-phenylacryloyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising biological activity in various scientific research studies. However, further research is needed to fully understand its mechanism of action and evaluate its in vivo efficacy and safety. The development of novel derivatives of this compound is a promising future direction for research.
合成方法
The synthesis of 2-[(2-chloro-3-phenylacryloyl)amino]benzamide involves the reaction of 2-chloro-3-phenylacrylic acid with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the desired compound. The yield of this synthetic method is reported to be moderate, and further optimization is required to improve the yield.
科学研究应用
2-[(2-chloro-3-phenylacryloyl)amino]benzamide has been found to exhibit promising biological activity in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, it has been reported to have a potential therapeutic effect on various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
2-[[(Z)-2-chloro-3-phenylprop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-13(10-11-6-2-1-3-7-11)16(21)19-14-9-5-4-8-12(14)15(18)20/h1-10H,(H2,18,20)(H,19,21)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRCJKLNOQKQFO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=CC=C2C(=O)N)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2Z)-2-chloro-3-phenylprop-2-enoyl]amino}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)






![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)


